REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[O:5][P:6]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:12][CH2:13][CH2:14][CH2:15][CH3:16].[Cl:17][C:18](=[O:19])[O:20][CH3:21]>>[O:5]=[P:6]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])([O:12][CH2:13][CH2:14][CH2:15][CH3:16])[C:18](=[O:19])[O:20][CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOP(OCCCC)OCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Type
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product
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Smiles
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CCCCOP(=O)(OCCCC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |